molecular formula C14H19FN2O B248055 N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide

N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide

Cat. No.: B248055
M. Wt: 250.31 g/mol
InChI Key: CHFTUNJZPSFSEK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group attached to a piperidinyl propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 2-fluoroaniline with 3-chloropropionyl chloride to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidinyl moiety contributes to its overall stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(4-methyl-1-piperidinyl)propanamide
  • (2S)-2-(4-benzyl-1-piperidinyl)-N-(2-fluorophenyl)propanamide

Uniqueness

N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C14H19FN2O/c15-12-6-2-3-7-13(12)16-14(18)8-11-17-9-4-1-5-10-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18)

InChI Key

CHFTUNJZPSFSEK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(=O)NC2=CC=CC=C2F

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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